N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarboxamide
Übersicht
Beschreibung
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.16919058 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Cognitive Enhancing Effects
A study highlighted the neuroprotective potential of quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog with potent and selective inhibition of non-NMDA glutamate receptor activity, demonstrating protection against global ischemia even when administered post-ischemic challenge (Sheardown et al., 1990). Similarly, another study found that a compound enhancing AMPA-type glutamate receptors improved delayed recall in elderly subjects, suggesting cognitive-enhancing properties (Lynch et al., 1997).
Antimicrobial and Antibacterial Activities
Quinoxaline derivatives have been studied for their antimicrobial properties. For instance, N-substituted piperazinyl quinolones demonstrated significant in-vitro antibacterial activity, offering a potential pathway for developing new antimicrobial agents (Foroumadi et al., 1999). Another study reported on quinoxaline 1,4-dioxide derivatives, highlighting their potential as antimicrobial agents against various bacterial and yeast strains (Vieira et al., 2014).
Anti-inflammatory and Analgesic Properties
Quinoxaline derivatives were also explored for anti-inflammatory and analgesic properties, with one study discovering new H4 receptor ligands with in vivo anti-inflammatory effects in a rat model, suggesting potential for treating inflammatory conditions (Smits et al., 2008).
Potential Antipsychotic Agents
Research into heterocyclic carboxamides showed that certain analogs could serve as potent antipsychotic agents, indicating the potential of quinoxaline derivatives in neuropsychiatric disorder treatment (Norman et al., 1996).
Chemotherapeutic Potential
The synthesis and biological evaluation of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides explored their use as hypoxic-cytotoxic agents, with some derivatives showing promise due to their potent activities, indicating potential applications in cancer therapy (Ortega et al., 2000).
Eigenschaften
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-methylpiperidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-8-10-27(11-9-15)23(28)24-16-6-7-17-18(14-16)26-22(20-5-3-13-30-20)21(25-17)19-4-2-12-29-19/h2-7,12-15H,8-11H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQDTYLDHWYFLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.